molecular formula C23H36O3 B14798380 [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B14798380
M. Wt: 360.5 g/mol
InChI Key: NOTIQUSPUUHHEH-UZPMJGDYSA-N
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Description

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton. It is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Oxidation: Introduction of the keto group at the 3-position.

    Methylation: Addition of methyl groups at the 2, 10, and 13 positions.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

    Esterification: Attachment of the propanoate group at the 17-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include:

    Catalytic hydrogenation: To achieve specific reductions.

    Chromatographic purification: To isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Halogenation or other substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is utilized in various scientific research fields:

    Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigating its role in cellular processes and interactions with biological molecules.

    Medicine: Exploring its potential therapeutic effects and pharmacological properties.

    Industry: Used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which [(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding can modulate various signaling pathways, leading to changes in gene expression and cellular functions. The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with a similar cyclopenta[a]phenanthrene structure.

    Estradiol: Another steroid hormone with a related structure but different functional groups.

    Corticosterone: A steroid involved in stress response with a similar backbone.

Uniqueness

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties and reactivity compared to other steroids.

Properties

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14?,15?,16?,17?,18?,20?,22-,23-/m0/s1

InChI Key

NOTIQUSPUUHHEH-UZPMJGDYSA-N

Isomeric SMILES

CCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC(C(=O)C4)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Origin of Product

United States

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